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Compound of Interest

Compound Name: 2,2,5,5-Tetramethylhexane

Cat. No.: B086233 Get Quote

A Comparative Guide to Spectroscopic Data of
2,2,5,5-Tetramethylhexane
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of publicly available spectroscopic data for 2,2,5,5-
Tetramethylhexane. The information is compiled from established databases to assist in the

identification and characterization of this compound. While infrared (IR) and mass spectrometry

(MS) data are readily accessible, experimental nuclear magnetic resonance (NMR) data for this

specific molecule is not available in the public databases searched.

Workflow for Spectroscopic Data Cross-Referencing
The following diagram illustrates the general workflow for cross-referencing spectroscopic data

of a chemical compound with available databases.
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Caption: Workflow for acquiring, processing, and cross-referencing spectroscopic data.

Spectroscopic Data Comparison
The following tables summarize the available spectroscopic data for 2,2,5,5-
Tetramethylhexane from prominent public databases.

Infrared (IR) Spectroscopy Data
Database

Wavenumber
(cm⁻¹)

Intensity/Transmitt
ance

Assignment

NIST WebBook ~2960 Strong C-H stretch (alkane)

~1470 Medium C-H bend (CH₂)

~1365 Medium C-H bend (t-butyl)

~1250 Medium C-C skeletal vibration

Mass Spectrometry (MS) Data
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Database m/z Relative Intensity Assignment

NIST WebBook 57 100
[C(CH₃)₃]⁺ (tert-butyl

cation) - Base Peak

41 ~40 [C₃H₅]⁺

71 ~20 [C₅H₁₁]⁺

142 Not Observed [M]⁺ (Molecular Ion)

PubChem 57 100
[C(CH₃)₃]⁺ (tert-butyl

cation) - Base Peak

41 High [C₃H₅]⁺

71 Moderate [C₅H₁₁]⁺

142 Not Observed [M]⁺ (Molecular Ion)

Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Experimental ¹H and ¹³C NMR data for 2,2,5,5-Tetramethylhexane were not found in the

Spectral Database for Organic Compounds (SDBS), PubChem, or other publicly searched

scientific databases. For branched alkanes, typical chemical shift ranges are:

¹H NMR: 0.8 - 1.7 ppm

¹³C NMR: 10 - 60 ppm

Due to the high symmetry of 2,2,5,5-Tetramethylhexane, a simple NMR spectrum would be

expected. The ¹H NMR spectrum would likely show two singlets corresponding to the methyl

and methylene protons. The ¹³C NMR spectrum would be expected to show three signals

corresponding to the methyl, methylene, and quaternary carbons.

Experimental Protocols
Below are detailed methodologies for the key spectroscopic experiments cited.

Infrared (IR) Spectroscopy
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Objective: To obtain the infrared spectrum of liquid 2,2,5,5-Tetramethylhexane to identify

characteristic functional group vibrations.

Methodology:

Sample Preparation: A drop of neat (undiluted) 2,2,5,5-Tetramethylhexane is placed

between two polished potassium bromide (KBr) or sodium chloride (NaCl) salt plates. The

plates are gently pressed together to form a thin liquid film.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

Data Acquisition:

A background spectrum of the empty salt plates is recorded to subtract atmospheric and

instrumental interferences.

The sample is placed in the spectrometer's sample holder.

The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

Data Processing: The background spectrum is automatically subtracted from the sample

spectrum to yield the final infrared spectrum of the compound.

Mass Spectrometry (MS)
Objective: To determine the mass-to-charge ratio of the molecular ion and its fragments to

elucidate the molecular weight and fragmentation pattern of 2,2,5,5-Tetramethylhexane.

Methodology:

Sample Introduction: A small amount of 2,2,5,5-Tetramethylhexane is introduced into the

mass spectrometer, typically via a gas chromatography (GC) system for separation and

purification, or by direct injection.

Ionization: Electron Ionization (EI) is commonly used for alkanes. The sample molecules are

bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an
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electron to form a molecular ion (M⁺) and subsequent fragmentation.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: An electron multiplier or a similar detector records the abundance of each ion at a

specific m/z value.

Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion

abundance versus m/z.

Nuclear Magnetic Resonance (NMR) Spectroscopy
(General Protocol for Alkanes)
Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical environment and

connectivity of the hydrogen and carbon atoms in the molecule.

Methodology:

Sample Preparation:

Approximately 5-10 mg of 2,2,5,5-Tetramethylhexane is dissolved in about 0.5-0.7 mL of

a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean NMR tube.

A small amount of a reference standard, typically tetramethylsilane (TMS), is added to the

solution to provide a reference signal at 0 ppm.

Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.

Data Acquisition:

The NMR tube is placed in the spectrometer's probe.

The magnetic field is "shimmed" to achieve homogeneity.

For ¹H NMR, a series of radiofrequency pulses are applied, and the resulting free

induction decay (FID) signal is recorded.
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For ¹³C NMR, a similar process is used, often with proton decoupling to simplify the

spectrum to single lines for each unique carbon atom. A larger number of scans is typically

required due to the low natural abundance of the ¹³C isotope.

Data Processing: The FID is converted into a frequency-domain spectrum using a Fourier

transform. The resulting spectrum is then phased and baseline-corrected to produce the final

NMR spectrum.

To cite this document: BenchChem. [Cross-referencing spectroscopic data of 2,2,5,5-
Tetramethylhexane with databases]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b086233#cross-referencing-spectroscopic-data-of-2-2-
5-5-tetramethylhexane-with-databases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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